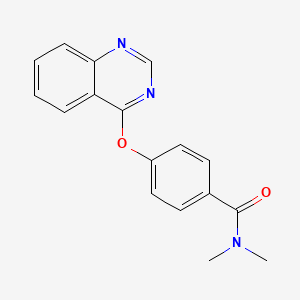
N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide, also known as FPBA, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a multistep process that involves the reaction of piperidine-1-carbonyl chloride with furan-2-carboxaldehyde, followed by the reaction of the resulting compound with 4-aminobenzenesulfonamide. FPBA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.
作用機序
N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide has been shown to have a unique mechanism of action, which involves the inhibition of voltage-gated ion channels, particularly the L-type calcium channel. This inhibition results in a decrease in intracellular calcium levels, which can have a wide range of downstream effects on various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of cell proliferation, and the induction of apoptosis. These effects make this compound a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.
実験室実験の利点と制限
One of the main advantages of N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide is its ability to selectively inhibit L-type calcium channels, which can be useful for studying the role of these channels in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
将来の方向性
There are several future directions for research on N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide, including the development of more potent analogs, the study of its effects on other ion channels, and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
合成法
N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide is synthesized using a multistep process that involves the reaction of piperidine-1-carbonyl chloride with furan-2-carboxaldehyde, followed by the reaction of the resulting compound with 4-aminobenzenesulfonamide. The reaction between piperidine-1-carbonyl chloride and furan-2-carboxaldehyde is carried out in the presence of a base, such as triethylamine, to form the intermediate compound piperidine-1-carbonyl furan-2-carboxylate. This intermediate compound is then reacted with 4-aminobenzenesulfonamide in the presence of a base and a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
科学的研究の応用
N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of research is in the field of pharmacology, where this compound has been shown to have potential as a novel drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been studied for its potential use as a tool for the study of ion channels, which play a critical role in many physiological processes.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(19-10-2-1-3-11-19)14-6-8-16(9-7-14)24(21,22)18-13-15-5-4-12-23-15/h4-9,12,18H,1-3,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNTYTWMEVNQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)






![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)
